molecular formula C17H24N4O2S B14949674 1,3-bis(morpholin-4-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione

1,3-bis(morpholin-4-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B14949674
M. Wt: 348.5 g/mol
InChI Key: DXMKBLSBLYJCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is known for its unique structural features, which include a benzimidazole core substituted with morpholinomethyl groups and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE typically involves the reaction of benzimidazole derivatives with morpholine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione moiety to a thiol group.

    Substitution: The morpholinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, such as antifungal and antibacterial properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(MORPHOLINOMETHYL)-2-IMIDAZOLIDONE: This compound shares structural similarities with 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE but differs in the presence of an imidazolidone moiety instead of a benzimidazole core.

    1,3-BIS(MORPHOLINOMETHYL)-IMIDAZOLIDINE-2-THIONE: Another similar compound, which has an imidazolidine ring instead of a benzimidazole ring.

Uniqueness

1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is unique due to its specific combination of a benzimidazole core, morpholinomethyl groups, and a thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)benzimidazole-2-thione

InChI

InChI=1S/C17H24N4O2S/c24-17-20(13-18-5-9-22-10-6-18)15-3-1-2-4-16(15)21(17)14-19-7-11-23-12-8-19/h1-4H,5-14H2

InChI Key

DXMKBLSBLYJCHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3N(C2=S)CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.